1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

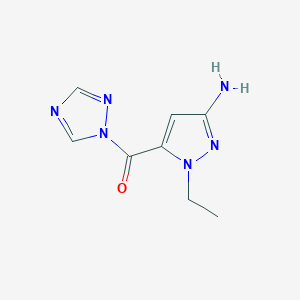

Chemical Structure:

1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine (molecular formula: C₉H₁₁N₆O, molecular weight: 219.23 g/mol) is a pyrazole derivative with three key functional groups:

- 1-Ethyl substituent at position 1 of the pyrazole ring.

- 1H-1,2,4-triazol-1-ylcarbonyl group at position 5, introducing a planar, electron-deficient heterocycle.

Synthesis and Applications:

While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole-triazole hybrids) are synthesized via coupling reactions or nucleophilic substitutions (e.g., amidation of pyrazole carboxylic acids with triazole derivatives) . The compound’s triazole carbonyl group may enhance interactions with biological targets, as seen in structurally related antitumor agents .

Properties

IUPAC Name |

(5-amino-2-ethylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c1-2-13-6(3-7(9)12-13)8(15)14-5-10-4-11-14/h3-5H,2H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQVTJNZNASGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS No. 1856100-35-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O, with a molecular weight of 206.2046 g/mol. The structure features a pyrazole ring substituted with a triazole moiety, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N6O |

| Molecular Weight | 206.2046 g/mol |

| CAS Number | 1856100-35-0 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported in the literature, focusing on optimizing yields and purity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values indicating potent anti-proliferative effects .

Anti-inflammatory and Antibacterial Properties

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory and antibacterial activities. For example, derivatives similar to this compound have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Antifungal Activity

The compound's antifungal activity has also been explored. In vitro assays against various phytopathogenic fungi revealed that certain pyrazole derivatives exhibit moderate to excellent antifungal properties .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the triazole substituent significantly affect biological activity. For example:

- Substituents on the triazole ring can enhance binding affinity to target proteins.

- Alkyl groups at specific positions on the pyrazole ring may improve solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their antitumor efficacy against A549 cells. The most promising compounds showed significant inhibition of cell proliferation at low micromolar concentrations .

Case Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, derivatives exhibited a marked reduction in pro-inflammatory cytokines. This suggests that modifications leading to increased lipophilicity may enhance anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs is presented below, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Bioactivity :

- The triazolylcarbonyl group in the target compound may mimic carboxylic acid bioisosteres, as seen in antitumor 1-aryltriazole-4-carboxylic acids (e.g., inhibition of c-Met kinase, GP = 68–70% in NCI-H522 lung cancer cells) .

- Trifluoromethyl groups (e.g., in C₆H₈F₃N₃) enhance metabolic stability and lipophilicity but may reduce solubility .

Amino Group Positioning: The 3-amine on the pyrazole core is conserved across analogs, suggesting its critical role in hydrogen-bond interactions with biological targets (e.g., kinases, GPCRs).

Synthetic Challenges :

- The target compound’s discontinued status may reflect synthetic complexity (e.g., coupling triazole carbonyl to pyrazole) or stability issues (e.g., hydrolysis susceptibility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.